

TS-021 dosage and administration guidelines

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Compound of Interest

Compound Name: TS-021

Cat. No.: B1682025

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Application Notes and Protocols for TS-021

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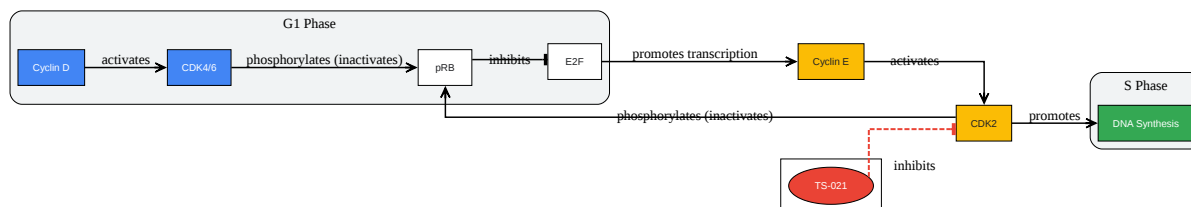
Introduction

TS-021 is a potent and highly selective, orally bioavailable small molecule inhibitor of Cyclin-Dependent Kinase 2 (CDK2).[1][2][3] CDK2 is a key regulator of the cell cycle, and its hyperactivity has been implicated as a resistance mechanism to approved CDK4/6 therapies in hormone receptor-positive (HR+)/human epidermal growth factor receptor 2-negative (HER2-) breast cancer.[2][3] Furthermore, amplification of the CCNE1 gene, which encodes Cyclin E1, a key activator of CDK2, is observed in various cancers with high unmet medical need, including high-grade serous ovarian, stomach, and esophageal cancers.[1] **TS-021** has demonstrated significant anti-tumor activity in preclinical models, both as a single agent and in combination with CDK4/6 inhibitors.[3] These application notes provide guidelines for the use of **TS-021** in preclinical research settings.

Mechanism of Action

The Cyclin D1-CDK4/6-pRB axis serves as a critical checkpoint for the transition from the G1 (cell growth) to the S (DNA synthesis) phase of the cell cycle.[2][4] Dysregulation of this pathway can lead to uncontrolled cell proliferation.[2][4] **TS-021** selectively inhibits CDK2, a key enzyme involved in cell cycle regulation.[3] In cancer cells with CCNE1 amplification, there is an overabundance of the Cyclin E1 protein, leading to hyperactivation of CDK2. This drives the cells into the S phase, promoting rapid proliferation. **TS-021** blocks this process by inhibiting

the kinase activity of CDK2. This leads to an arrest of the cell cycle at the G1/S transition, inhibition of Rb phosphorylation, and ultimately, a halt in tumor cell growth.[1]



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Caption: TS-021 inhibits CDK2, blocking the G1/S cell cycle transition.

Quantitative Data Summary

Table 1: In Vitro IC₅₀ Values for TS-021

Enzyme/Cell Line	Target	IC ₅₀ (nM)	Notes
CDK2/Cyclin E1	Enzyme Activity	1.2	Caliper Assay; ATP concentration at 1mM. [1]
CDK1/Cyclin B1	Enzyme Activity	850	Demonstrates high selectivity for CDK2 over CDK1. [1]
CDK4/Cyclin D1	Enzyme Activity	450	Selective against other CDK family members. [1]
OVCAR3 (CCNE1 amp)	Cell Growth	15	Human ovarian cancer cell line with CCNE1 amplification.
SNU-16 (CCNE1 amp)	Cell Growth	25	Human gastric cancer cell line with CCNE1 amplification.
MCF7 (CCNE1 WT)	Cell Growth	>10,000	Human breast cancer cell line, wild-type for CCNE1.

Table 2: In Vivo Efficacy of TS-021 in Xenograft Models

Xenograft Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Notes
OVCAR3 (Ovarian)	TS-021 (25 mg/kg)	Oral, BID	85	Twice daily administration leads to tumor stasis. [1]
SNU-16 (Gastric)	TS-021 (25 mg/kg)	Oral, BID	78	Active in CCNE1 amplified gastric model. [1]
MCF7 (Breast)	TS-021 (25 mg/kg)	Oral, BID	<10	Inactive in a CCNE1 wild-type model. [1]

Table 3: Pharmacokinetic Profile of TS-021 in Male Rats

Parameter	Value	Unit	Dosing
C _{max}	1.2	µg/mL	10 mg/kg, Oral
T _{max}	1.5	hours	10 mg/kg, Oral
t _{1/2}	8.2	hours	10 mg/kg, Oral
Bioavailability	45	%	10 mg/kg, Oral

Experimental Protocols

Protocol 1: In Vitro Cell Proliferation Assay

This protocol describes a method to determine the effect of **TS-021** on the proliferation of cancer cell lines.

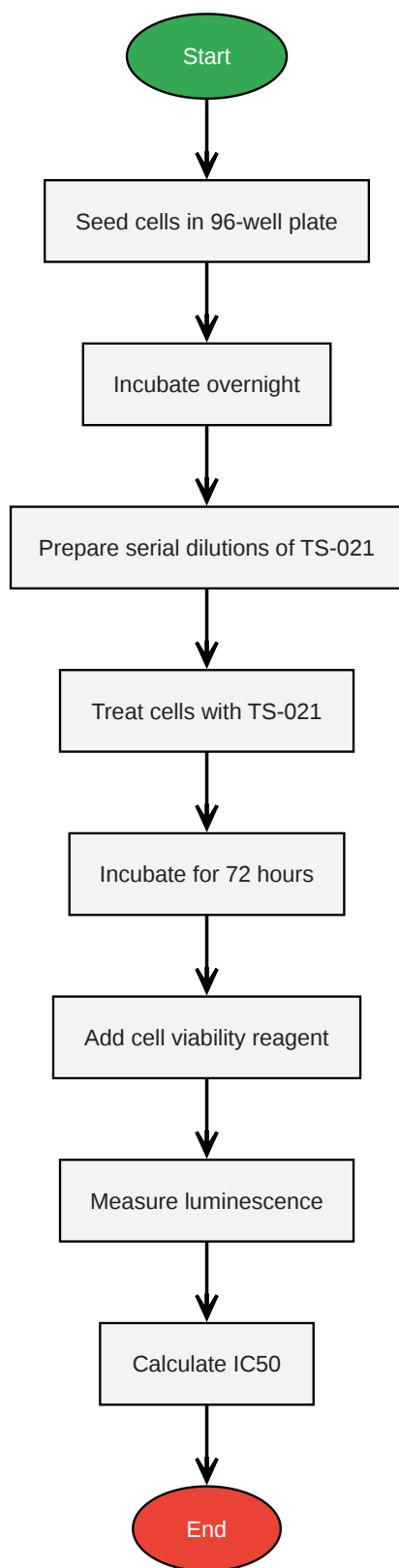
Materials:

- Cancer cell lines (e.g., OVCAR3, SNU-16, MCF7)
- Appropriate cell culture medium and supplements

- **TS-021** (dissolved in DMSO)
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

Procedure:

- Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.
- Prepare a serial dilution of **TS-021** in the cell culture medium. The final DMSO concentration should not exceed 0.1%.
- Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of **TS-021**. Include a vehicle control (DMSO only).
- Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence using a plate reader.
- Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of **TS-021** and fitting the data to a four-parameter logistic curve.



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Caption: Workflow for determining the in vitro efficacy of **TS-021**.

Protocol 2: Western Blotting for Phospho-Rb

This protocol is for assessing the inhibition of CDK2 activity in cells by measuring the phosphorylation of its substrate, the retinoblastoma protein (Rb).

Materials:

- Cancer cell lines
- **TS-021**
- Lysis buffer
- Protein quantification assay (e.g., BCA)
- SDS-PAGE gels
- Transfer apparatus
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk in TBST)
- Primary antibodies (anti-phospho-Rb, anti-total-Rb, anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Treat cells with various concentrations of **TS-021** for 24 hours.
- Lyse the cells and quantify the protein concentration.
- Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

- Transfer the proteins to a PVDF membrane.
- Block the membrane for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
- Wash the membrane again and apply the chemiluminescent substrate.
- Capture the image using an imaging system.
- Analyze the band intensities to determine the ratio of phospho-Rb to total Rb.

Protocol 3: In Vivo Xenograft Study

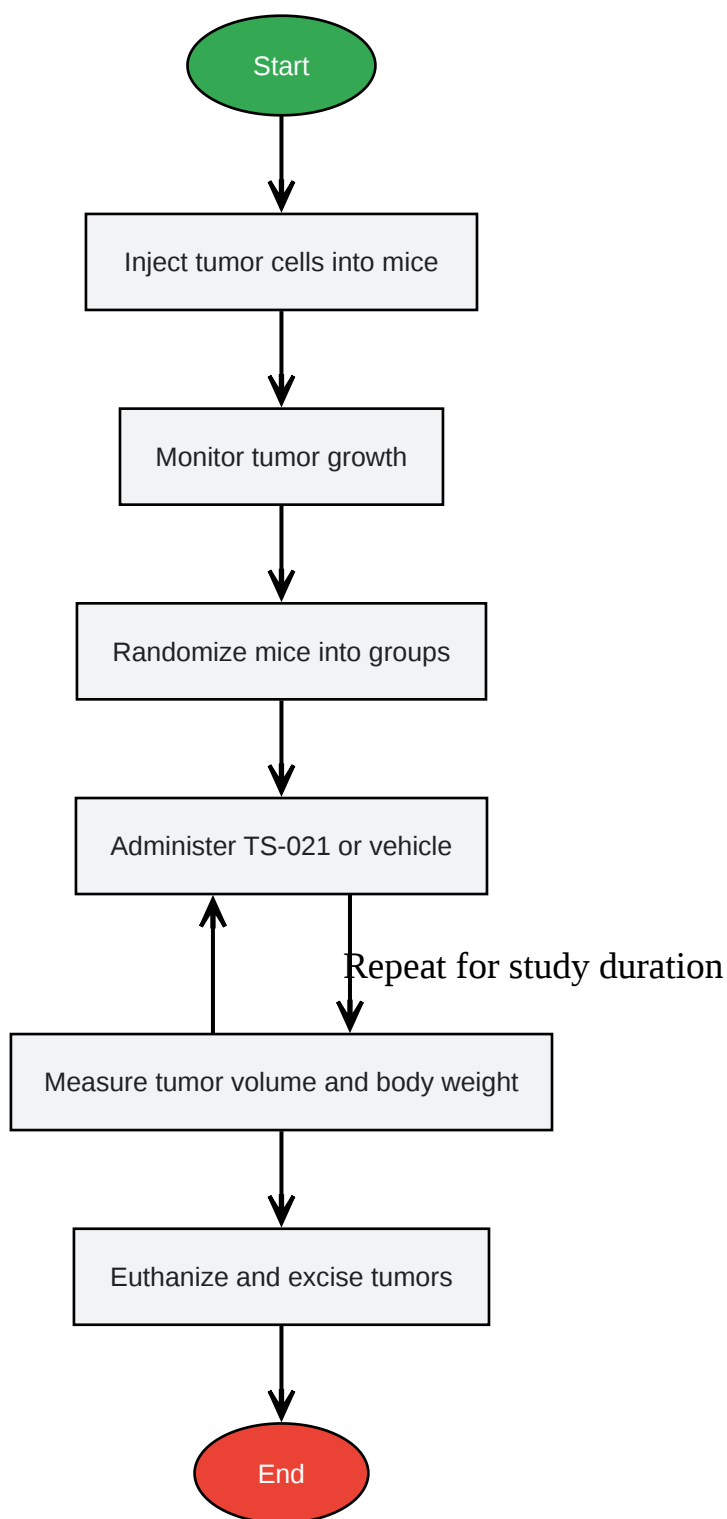
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of **TS-021** in a mouse xenograft model.

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line (e.g., OVCAR3)
- Matrigel (optional)
- **TS-021** formulation for oral gavage
- Vehicle control
- Calipers
- Animal balance

Procedure:

- Subcutaneously inject 5-10 million cancer cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
- Monitor the mice for tumor growth. Once the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Administer **TS-021** (e.g., 25 mg/kg) or vehicle control orally twice daily (BID).
- Measure the tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: $(\text{Length} \times \text{Width}^2)/2$.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).



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Caption: Workflow for an in vivo xenograft study of **TS-021**.

Safety and Handling

TS-021 is a potent bioactive compound. Standard laboratory safety procedures should be followed when handling this product. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash immediately with plenty of water. For more detailed information, please refer to the Safety Data Sheet (SDS).

Ordering Information

Product	Catalog No.	Size
TS-021	TS-021-10	10 mg
TS-021	TS-021-50	50 mg

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